1-(2,4-Dimethylphenoxy)propan-2-amine
Description
Contextualizing the Aryloxypropanamine Chemical Class in Advanced Chemical Research
The aryloxypropanamine structural motif is a significant scaffold in medicinal chemistry and materials science. This chemical class is characterized by an aryloxy group (a substituted or unsubstituted phenyl ring linked to an oxygen atom) connected to a propan-2-amine side chain. The versatility of this structure allows for a wide range of chemical modifications, each imparting unique physicochemical properties to the resulting molecule.
In advanced chemical research, aryloxypropanamines are recognized for their ability to interact with biological systems. The general structure is a key component in a variety of pharmacologically active agents. Researchers have extensively explored derivatives of this class for their potential as therapeutic agents, demonstrating the importance of the aryloxypropanamine backbone in drug design and discovery. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with an appropriate propylene (B89431) oxide derivative, followed by amination, allowing for the creation of diverse libraries of compounds for screening.
Significance of Investigating Substituted Phenoxypropanamines for Fundamental Chemical Understanding
The investigation of substituted phenoxypropanamines, such as 1-(2,4-Dimethylphenoxy)propan-2-amine, is crucial for advancing our fundamental understanding of structure-activity relationships (SAR). The nature, number, and position of substituents on the phenyl ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, dictate how the molecule interacts with its environment, including biological targets.
Overview of Key Research Areas Pertaining to this compound
While dedicated research on this compound is limited in publicly available literature, its structural similarity to well-studied compounds suggests several potential areas of investigation. Based on the known activities of the aryloxypropanamine class, research involving this compound would likely focus on:
Medicinal Chemistry: A primary area of interest would be the exploration of its potential pharmacological activities. Given that the closely related isomer, 1-(2,6-dimethylphenoxy)propan-2-amine (Mexiletine), is a known antiarrhythmic agent, research into the 2,4-dimethyl isomer could explore similar or different biological targets.
Synthesis and Methodology Development: The development of novel and efficient synthetic routes to this compound and its derivatives could be a research focus. This would contribute to the broader toolkit of synthetic organic chemistry.
Structural and Spectroscopic Analysis: Detailed characterization of the compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide valuable data on its three-dimensional structure and electronic properties. This information is fundamental for understanding its reactivity and potential interactions.
Comparative Studies: A comparative investigation of the physicochemical and biological properties of the 2,4-, 2,6-, and other dimethyl-substituted isomers of phenoxypropanamine would provide a comprehensive understanding of the structure-activity relationships within this specific subgroup.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2,4-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChI Key |
CEUODTQHTDWQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)N)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Enantioselective Preparation of 1 2,4 Dimethylphenoxy Propan 2 Amine and Its Analogs
Design and Synthesis of Structural Analogs and Derivatives
Systematic Structural Modifications on the Phenoxy Moiety
Systematic structural modifications of the phenoxy group in 1-(phenoxy)propan-2-amine scaffolds are a key strategy for modulating their pharmacological profiles. Research efforts have explored the synthesis of various analogs by altering the substitution pattern on the aromatic ring. These modifications are typically achieved by employing substituted phenols as starting materials in classical Williamson ether synthesis, followed by conversion of a ketone intermediate to the final amine.
The general synthetic route commences with the reaction of a substituted phenol (B47542) with a haloacetone, such as chloroacetone, to form a 1-(aryloxy)propan-2-one intermediate. This ketone is then converted to the corresponding primary amine via methods like reductive amination. By varying the starting phenol, a library of analogs can be generated.
Detailed research has led to the synthesis of several analogs, providing insights into structure-activity relationships. For instance, analogs are prepared from their corresponding aryloxy-propan-2-yl acetates, which serve as key intermediates. The synthesis and enzymatic resolution of acetate precursors for compounds bearing different phenoxy moieties, such as 2,6-dimethylphenoxy, 2-methylphenoxy (o-tolyloxy), and naphthalen-1-yloxy, have been documented. mdpi.com These examples demonstrate the feasibility of introducing a range of substituents—including different alkyl groups, fused ring systems, and alternative substitution patterns—onto the phenoxy ring to explore the chemical space around the core structure.
Table 1: Examples of Synthesized Analogs with Modified Phenoxy Moieties
| Phenoxy Moiety Substitution | Corresponding Intermediate |
| 2,6-Dimethyl | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate |
| 2,4-Dimethyl | rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate |
| 2-Methyl (o-tolyl) | rac-1-(o-tolyloxy)propan-2-yl acetate |
| Naphthalen-1-yl | rac-1-(naphthalen-1-yloxy)propan-2-yl acetate |
This table is based on intermediates described in scientific literature, which can be converted to the final amine analogs. mdpi.com
Synthesis of Stereoisomers and Conformationally Restricted Analogs
The amine group in 1-(2,4-Dimethylphenoxy)propan-2-amine is located on a chiral center, meaning the compound exists as a pair of enantiomers. The preparation of enantiomerically pure forms is critical, as different stereoisomers often exhibit distinct pharmacological activities.
Enantioselective Preparation:
A highly effective method for obtaining single enantiomers of this compound and its analogs is through the enzymatic kinetic resolution (KR) of a racemic intermediate. mdpi.com Lipase-catalyzed hydrolysis of the precursor, rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate, has been successfully employed. mdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the acetate to the corresponding alcohol, leaving the other enantiomer of the acetate unreacted. This allows for the separation of the two enantiomers.
Studies have shown that lipases from Pseudomonas fluorescens (Amano AK) and Thermomyces lanuginosus (TLL) are particularly effective for this resolution. mdpi.com The reaction conditions, such as the choice of enzyme, solvent, and temperature, are optimized to achieve high enantiomeric excess (ee) and conversion rates approaching the theoretical maximum of 50%. mdpi.com For the resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate, the use of P. fluorescens lipase can yield the corresponding alcohol and the remaining acetate with high enantiomeric purity. mdpi.com
Table 2: Lipase-Catalyzed Kinetic Resolution of rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate
| Lipase Source | Product 1 | ee of Product 1 | Product 2 | ee of Product 2 | Conversion (%) |
| P. fluorescens (Amano AK) | (R)-1-(2,4-dimethylphenoxy)propan-2-ol | ≥98% | (S)-1-(2,4-dimethylphenoxy)propan-2-yl acetate | ≥95% | ~50% |
| T. lanuginosus (TLL) | (R)-1-(2,4-dimethylphenoxy)propan-2-ol | ≥98% | (S)-1-(2,4-dimethylphenoxy)propan-2-yl acetate | ≥95% | ~50% |
Data is derived from studies on the kinetic resolution of aryloxy-propan-2-yl acetates. mdpi.com
Conformationally Restricted Analogs:
While specific examples of conformationally restricted analogs of this compound are not extensively reported in the literature, the principles for their design are well-established in medicinal chemistry. The goal of creating such analogs is to reduce the molecule's flexibility, which can lead to increased receptor selectivity and a more defined pharmacological profile. This is achieved by incorporating the molecule's key pharmacophoric elements into a rigid cyclic framework.
Strategies for creating conformationally restricted analogs could involve:
Cyclization: The phenoxy and propan-2-amine side chain could be incorporated into a fused ring system, such as a chromane or a tetrahydroquinoline derivative. This would lock the relative orientation of the aromatic ring and the amino group.
Introduction of Rigid Spacers: Replacing flexible single bonds with more rigid units, like double bonds or small rings, within the side chain could also restrict conformational freedom.
These synthetic strategies, while challenging, offer a pathway to novel analogs with potentially improved therapeutic properties by precisely controlling the spatial arrangement of the molecule.
High Resolution Spectroscopic and Advanced Structural Characterization of 1 2,4 Dimethylphenoxy Propan 2 Amine
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
No experimental or theoretical FT-IR spectra for 1-(2,4-Dimethylphenoxy)propan-2-amine were found.
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
No experimental or theoretical FT-Raman spectra for this compound were found.
Conformational Analysis via Spectroscopic Techniques
Without vibrational spectra, a conformational analysis based on these techniques cannot be performed.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
No experimental or theoretical UV-Vis absorption spectra for this compound were located.
Theoretical-Experimental Correlation in Electronic Transitions
In the absence of both experimental and theoretical data, a correlation of electronic transitions cannot be conducted.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the different types of protons in the molecule. The aromatic region would show distinct signals for the three protons on the disubstituted benzene (B151609) ring. The aliphatic region would contain signals for the methine proton adjacent to the amine group, the methylene (B1212753) protons of the propanoxy chain, and the methyl protons. The amine protons often appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. hw.ac.uk
Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic H (H-3, H-5, H-6) | 6.7 - 7.2 | Multiplets | 3H |
| O-CH₂ | 3.8 - 4.2 | Multiplet | 2H |
| CH-NH₂ | 3.0 - 3.5 | Multiplet | 1H |
| Ar-CH₃ (2,4-positions) | 2.2 - 2.4 | Singlets | 6H |
| CH-CH₃ | 1.1 - 1.4 | Doublet | 3H |
| NH₂ | 1.0 - 3.0 | Broad Singlet | 2H |
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment. For instance, the aromatic carbons would resonate in the downfield region (around 110-160 ppm), while the aliphatic carbons would appear in the upfield region. youtube.comdocbrown.infodocbrown.infochemicalbook.com
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aromatic C-O) | 150 - 160 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-CH₃ | 130 - 140 |
| O-C H₂ | 70 - 80 |
| C H-NH₂ | 45 - 55 |
| Ar-C H₃ | 15 - 25 |
| CH-C H₃ | 15 - 25 |
Advanced NMR Techniques for Absolute Configuration Determination (e.g., Mosher's Method)
Given that this compound is a chiral compound, determining its absolute configuration is crucial. Mosher's method is a powerful NMR technique used for this purpose with chiral amines and alcohols. nih.govresearchgate.netnih.govspringernature.comumn.edu This method involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.
The underlying principle of Mosher's method is that the diastereomers will exhibit different ¹H NMR spectra. nih.govspringernature.comumn.edu The protons in the vicinity of the newly formed stereocenter will experience different magnetic shielding or deshielding effects from the phenyl group of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA derivatives, the absolute configuration of the original amine can be deduced. nih.govumn.edu
Application to this compound: To determine the absolute configuration of this compound, one would react the amine with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides. A systematic analysis of the ¹H NMR spectra of these amides would then be performed.
Interactive Table: Hypothetical Δδ (δS - δR) Values for Mosher Amides of this compound
| Protons of the Amine Moiety | Expected Sign of Δδ for (R)-amine | Expected Sign of Δδ for (S)-amine |
| Protons on one side of the MTPA plane | Positive | Negative |
| Protons on the other side of the MTPA plane | Negative | Positive |
A consistent pattern of positive and negative Δδ values for the protons surrounding the stereocenter allows for the unambiguous assignment of the absolute configuration. nih.govumn.edu
X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
Analysis of Hydrogen Bonding Networks and Crystal Packing
The crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. mdpi.com For this compound, the primary amine group is a hydrogen bond donor, and the ether oxygen can act as a hydrogen bond acceptor. Therefore, the crystal packing would likely be dominated by hydrogen bonds of the N-H···O or N-H···N type, forming supramolecular architectures like chains, layers, or three-dimensional networks. mdpi.comresearchgate.netfrontiersin.org The analysis of these hydrogen bonding patterns is crucial for understanding the physical properties of the solid material.
Hirshfeld Surface and Fingerprint Plot Analyses
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H, and N···H contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.govresearchgate.netmdpi.com
Interactive Table: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution |
| H···H | High |
| O···H/H···O | Significant |
| N···H/H···N | Significant |
| C···H/H···C | Moderate |
| C···C | Low |
Computational Chemistry and Molecular Modeling Studies of 1 2,4 Dimethylphenoxy Propan 2 Amine
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.org It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
A DFT study of 1-(2,4-Dimethylphenoxy)propan-2-amine would begin with the optimization of its geometry to find the most stable conformation. Following this, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, other electronic properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) can be calculated.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Band Gap (ELUMO - EHOMO) | Data not available | A measure of molecular stability and reactivity |
| Ionization Potential | Data not available | The energy required to remove an electron |
| Electron Affinity | Data not available | The energy released upon gaining an electron |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Electronegativity (χ) describes the ability of a molecule to attract electrons. Chemical hardness (η) indicates the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its electrophilic character.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Value | Description |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ²/2η | Data not available | Measure of electrophilic character |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the theoretical spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. This allows for a detailed interpretation of experimental spectroscopic data.
To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) calculations would be necessary. This method is used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between different molecular orbitals. The results would provide insights into the wavelengths of light the molecule absorbs and the nature of its excited states.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. researchgate.net It provides a chemical picture of bonding and lone pairs that is intuitive to chemists.
NBO analysis of this compound would reveal how electrons are shared between atoms and how charge is delocalized across the molecule. It would identify key hyperconjugative interactions, which are stabilizing interactions that result from the donation of electron density from a filled bonding or lone-pair orbital to an empty anti-bonding orbital. These interactions play a crucial role in determining the molecule's conformation and reactivity. The analysis quantifies the energy of these interactions, providing a measure of their importance.
Molecular Electrostatic Potential (MEP) Mapping and Topological Analysis
Computational techniques are pivotal in elucidating the electronic structure and reactivity of molecules. For this compound, methods such as Molecular Electrostatic Potential (MEP) mapping, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide profound insights into its chemical behavior.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.descienceopen.com This potential represents the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) on a positive test charge. uni-muenchen.de
The MEP surface is typically visualized using a color-coded scheme, where different colors represent different potential values. scienceopen.comresearchgate.net Generally, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. scienceopen.comresearchgate.net Green and yellow depict areas with near-zero or intermediate potential, respectively. scienceopen.comresearchgate.net
For this compound, MEP analysis would reveal specific reactive sites:
Negative Regions (Electrophilic Sites): The most negative potential (red/yellow) is expected to be concentrated around the oxygen atom of the ether group and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. These areas are the primary sites for interactions with protons or other electrophiles.
Positive Regions (Nucleophilic Sites): The most positive potential (blue) is anticipated around the hydrogen atoms of the primary amine group (-NH2). These electron-deficient hydrogens are the most likely sites for nucleophilic attack. researchgate.net The hydrogen atoms on the aromatic ring and the methyl groups would exhibit a less positive potential.
This analysis helps in understanding how the molecule interacts with biological targets, such as receptors or enzymes, where electrostatic interactions are often crucial for binding. researchgate.net
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for Key Regions of this compound
| Molecular Region | Atom(s) of Interest | Predicted MEP Value Range (a.u.) | Implied Reactivity |
| Amine Group | Nitrogen (N) | -0.03 to -0.02 | High affinity for electrophiles/protons |
| Amine Group | Hydrogens (H) | +0.02 to +0.03 | Favorable site for nucleophilic attack |
| Ether Group | Oxygen (O) | -0.03 to -0.025 | High affinity for electrophiles/protons |
| Aromatic Ring | Pi-system | -0.01 to 0.00 | Generally neutral to slightly negative |
Note: These values are illustrative and would be precisely determined through quantum chemical calculations.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the spatial localization of electrons in a molecule. rsc.orgwikipedia.org They provide a chemically intuitive picture of bonding, revealing core electrons, covalent bonds, and lone pairs. rsc.orgwikipedia.org
ELF is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org Its value ranges from 0 to 1. An ELF value close to 1 corresponds to a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs. A value of 0.5 is indicative of a uniform electron gas, often found in metallic bonds. jussieu.fr LOL, a related scalar field, also helps distinguish regions where orbitals are localized. rsc.org
In the context of this compound, an ELF/LOL analysis would be expected to show:
High Localization (ELF ≈ 1.0): Distinct regions of high electron localization corresponding to the C-C, C-H, C-O, and C-N single bonds. The analysis would also clearly visualize the lone pair electrons on the nitrogen and oxygen atoms.
Delocalization in the Aromatic Ring: The π-system of the 2,4-dimethylphenyl ring would show a characteristic pattern of delocalization, which distinguishes it from the single bonds in the propan-2-amine side chain. rsc.org
Core vs. Valence Shells: The analysis would clearly separate the core electron shells of the carbon, nitrogen, and oxygen atoms from the valence shells where chemical bonding occurs.
These analyses provide a detailed topological map of the electron density, complementing MEP analysis by offering a deeper understanding of the molecule's bonding framework. researchgate.netresearchgate.net
Table 2: Predicted ELF/LOL Signatures in this compound
| Molecular Feature | Expected ELF/LOL Description |
| N and O Lone Pairs | Two distinct basins of high localization (ELF > 0.8) |
| C-N, C-O, C-C σ-bonds | Elongated basins of high localization along bond axes |
| C-H σ-bonds | Small, distinct basins of high localization |
| Aromatic C-C bonds | Basins showing characteristics of delocalized π-electrons |
| Atomic Cores (C, N, O) | Spherical basins of very high localization (ELF ≈ 1.0) |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. longdom.org
Theoretical conformational analysis of this compound involves mapping its potential energy surface (PES). longdom.orgresearchgate.net A PES is a multidimensional plot that represents the molecule's potential energy as a function of its geometric parameters, such as torsion angles. longdom.org By systematically rotating key single bonds and calculating the corresponding energy, researchers can identify low-energy, stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. researchgate.net
Ar-O bond: Rotation around the Phenyl-Oxygen bond.
O-C bond: Rotation around the Oxygen-C1 bond of the propane (B168953) chain.
C1-C2 bond: Rotation around the C1-C2 bond of the propane chain.
Computational studies would scan the torsion angles associated with these bonds to locate energy minima. The stability of different conformers is influenced by steric hindrance between the bulky 2,4-dimethylphenyl group and the amine group, as well as potential intramolecular hydrogen bonding. For instance, certain conformations of related phenoxy propanolamine (B44665) derivatives have been shown to be stabilized by specific hydrogen-bonding motifs. researchgate.net The relative energies of the conformers determine their population at a given temperature.
Table 3: Key Torsion Angles and Potential Stable Conformers of this compound
| Torsion Angle (Atoms) | Description | Expected Stable Conformations |
| C(Aryl)-O-C1-C2 | Defines orientation of the propane chain relative to the aromatic ring | Gauche and anti arrangements to minimize steric clash |
| O-C1-C2-N | Defines the position of the amine group | Staggered conformations (gauche, anti) are favored over eclipsed |
| C(Methyl)-C(Aryl)-O-C1 | Defines orientation of the ortho-methyl group | Rotation may be hindered, influencing the Ar-O-C1-C2 angle |
Molecular Dynamics (MD) Simulations and Force Field Applications
While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net
MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how atomic positions and velocities change over time. researchgate.netpitt.edu This requires a force field, which is a set of parameters and potential energy functions that describe the forces between atoms (e.g., bond stretching, angle bending, torsional, and non-bonded interactions). researchgate.netnih.gov For drug-like small molecules, general force fields like the General Amber Force Field (GAFF) or CGenFF are commonly used. nih.govnih.gov
An MD simulation of this compound, typically in a simulated solvent like water, would allow for comprehensive conformational sampling. nih.gov The simulation would reveal:
Conformational Flexibility: How the molecule flexes and transitions between different stable conformations identified in the PES mapping.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's amine and ether groups and surrounding water molecules.
Time-Averaged Properties: The simulation trajectory can be analyzed to calculate average structural properties and to understand how the molecule explores its conformational space in a more realistic, dynamic environment. nih.gov
This dynamic picture is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov
Table 4: Typical Setup for a Molecular Dynamics (MD) Simulation of this compound
| Simulation Parameter | Typical Value/Choice | Purpose |
| Force Field | GAFF2, CGenFF | To model the inter- and intramolecular forces. nih.govnih.gov |
| Solvent Model | TIP3P, SPC/E | To create an explicit aqueous environment. |
| System Size | ~5000-10000 atoms | Molecule plus a sufficient number of solvent molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |
| Temperature | 300-310 K | To simulate physiological conditions. nih.gov |
| Simulation Time | 100 ns - 1 µs | To allow for adequate sampling of conformational space. nih.gov |
Simulations of Molecular Interactions in Various Environments
Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules like this compound in different environments, such as in aqueous solutions or in the presence of biological macromolecules. These simulations can reveal how the solvent and surrounding ions influence the conformation and flexibility of the molecule.
Recent advancements have utilized machine learning interatomic potentials (ML-IAP) to enhance the accuracy and efficiency of MD simulations for organic molecules, including those with amine functionalities. arxiv.org These models, trained on data from first-principles calculations, can accurately predict the potential energy of a system and its evolution over time. arxiv.org For instance, MD simulations performed at room temperature (300 K) can illustrate the conformational landscape of amine-containing structures. arxiv.org The consistency between ML-IAP predictions and density functional theory (DFT) calculations validates the robustness of these simulation models. arxiv.org
The environment's pH is a critical factor influencing the behavior of amines. Simulations can be adjusted to mimic different pH conditions, such as those found in physiological environments, by altering the protonation state of the amine group. nih.gov This is particularly important for understanding how the molecule interacts with biological targets under varying physiological conditions. nih.gov
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.manih.gov This method is instrumental in understanding how this compound and its derivatives might interact with biological receptors. imist.manih.gov
Molecular docking studies are crucial for identifying the specific interactions between a ligand, such as a derivative of this compound, and the amino acid residues within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are fundamental to the ligand's binding affinity and selectivity. imist.manih.govnih.gov
For example, in the study of aryloxypropanolamine compounds targeting the β3-adrenergic receptor, docking simulations help to visualize how these molecules fit into the receptor's binding pocket. nih.gov The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and defining a grid box around the active site for the docking calculations. nih.govnih.gov Visualization tools are then used to analyze the resulting poses and interactions. nih.gov
The insights gained from ligand-protein interaction profiling guide the design of new compounds with improved affinity and specificity. By understanding which parts of the molecule are critical for binding, medicinal chemists can make targeted modifications to enhance its therapeutic potential. imist.ma
Following molecular docking, the calculation of binding free energy provides a quantitative measure of the affinity between a ligand and its target protein. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate these energies. nih.gov These calculations can help to rank different compounds based on their predicted binding strength. nih.gov
The binding energy is a composite of various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy associated with solvation. By dissecting the total binding energy into these components, researchers can identify the key driving forces behind the ligand-protein interaction. nih.gov This information is invaluable for understanding why certain structural modifications lead to improved binding.
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (pEC50) |
|---|---|---|---|
| Aryloxypropanolamine Derivative 1 | β3-Adrenergic Receptor | - | 8.561 nih.gov |
| PD-1/PD-L1 Inhibitor Candidate | PD-L1 | -8.00 to -9.60 nih.gov | - |
| Pyrrole Derivative 5b | Enoyl-ACP Reductase (PDB: 2NSD) | - | - |
| Pyrrole Derivative 5e | Enoyl-ACP Reductase (PDB: 2NSD) | - | - |
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process often involves a multi-stage approach, starting with rapid filtering methods based on shape or pharmacophore models, followed by more rigorous docking and scoring. nih.gov
Theoretical models derived from known active compounds can be used to guide the virtual screening process. By identifying the key structural features required for activity, these models can help to prioritize compounds for experimental testing, thereby accelerating the drug discovery process. nih.gov The top-ranking compounds from virtual screening are then often clustered based on structural similarity to identify diverse chemical scaffolds for further investigation. nih.gov
Biochemical and Molecular Interaction Studies of 1 2,4 Dimethylphenoxy Propan 2 Amine
Receptor Binding and Modulation Studies (In Vitro)
Characterization of Ligand-Receptor Recognition Mechanisms
There are no direct experimental studies characterizing the ligand-receptor recognition mechanisms of 1-(2,4-Dimethylphenoxy)propan-2-amine. However, based on the well-documented activity of its isomer, Mexiletine (B70256), it is hypothesized that the primary molecular target would be voltage-gated sodium channels.
Mexiletine, a Class IB antiarrhythmic agent, functions by blocking the fast inward sodium current in cardiac myocytes. This interaction is state-dependent, with a higher affinity for the inactivated and open states of the sodium channel compared to the resting state. The binding of Mexiletine to the sodium channel is stereoselective, with the R-(-)-enantiomer being more potent than the S-(+)-enantiomer in blocking sodium currents. This suggests a specific binding pocket within the channel protein where the spatial arrangement of the ligand's functional groups is crucial for effective interaction.
Theoretical models of Mexiletine binding propose a three-center interaction involving the protonated amine nitrogen, the aromatic ring, and the ether oxygen. It is plausible that this compound would interact with a similar binding site. However, the different substitution pattern on the phenyl ring (2,4-dimethyl vs. 2,6-dimethyl) would undoubtedly alter the molecule's steric and electronic properties. This alteration would likely impact its binding affinity, selectivity for different sodium channel isoforms, and its state-dependent blocking characteristics. Without empirical data, the precise nature and potency of this interaction remain speculative.
Investigation of Molecular Mechanism of Action at Cellular Level (In Vitro)
Cellular Uptake and Distribution Studies (In Vitro Models)
Specific in vitro studies on the cellular uptake and distribution of this compound have not been reported. As a weak base, it is anticipated to passively diffuse across cell membranes.
The intracellular distribution of similar weak base drugs is often influenced by pH gradients. These compounds can accumulate in acidic organelles, such as lysosomes, through a process known as ion trapping. Once inside the acidic lumen of the lysosome, the amine group becomes protonated, rendering the molecule charged and less able to diffuse back across the lysosomal membrane. This sequestration can affect the drug's availability at its primary target site and can also trigger cellular responses like lysosomal biogenesis and exocytosis.
Studies on Mexiletine have shown that its pharmacokinetics are influenced by factors such as plasma protein binding. The extent to which this compound binds to plasma and tissue proteins is unknown and would require experimental determination.
Modulation of Intracellular Signaling Pathways (Non-Clinical Context)
There is no available research on the modulation of intracellular signaling pathways by this compound in a non-clinical context. The primary mechanism of action of its isomer, Mexiletine, is the direct blockade of ion channels, which does not typically involve the direct modulation of intracellular signaling cascades in the way that G-protein coupled receptor or enzyme-linked receptor ligands do.
However, alterations in ion flux, particularly sodium and calcium, can have downstream effects on intracellular signaling. For instance, blockade of sodium channels can influence intracellular calcium levels, which in turn can affect a multitude of calcium-dependent signaling pathways. Furthermore, some ion channel modulators have been shown to interact with other receptors, such as sigma receptors, which can influence intracellular signaling. Whether this compound possesses such off-target activities is a question that can only be answered through dedicated investigation.
Comparative Biochemical Analysis with Related Aryloxypropanamines
A direct comparative biochemical analysis of this compound with other aryloxypropanamines like Mexiletine is not present in the existing scientific literature. Such an analysis would be crucial to understand the structure-activity relationships within this class of compounds.
The key structural difference between this compound and Mexiletine is the position of the methyl groups on the phenyl ring. This seemingly minor change can have significant implications for the molecule's three-dimensional structure, lipophilicity, and electronic distribution. These factors are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.
A comparative study would ideally involve assessing the potency and selectivity of these isomers on a panel of voltage-gated sodium channel subtypes, as well as evaluating their effects on other ion channels to determine their selectivity profile.
Comparative Data on Related Aryloxypropanamines (Mexiletine)
| Parameter | Mexiletine (1-(2,6-Dimethylphenoxy)propan-2-amine) |
| Primary Mechanism of Action | Blocks fast inward sodium current (Voltage-gated sodium channel blocker) |
| Stereoselectivity | R-(-)-enantiomer is more potent than S-(+)-enantiomer |
| State-Dependency | Higher affinity for open and inactivated states of the sodium channel |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes |
It is imperative that future research endeavors include this compound in comparative studies to build a comprehensive understanding of how subtle structural modifications in aryloxypropanamines affect their biochemical and molecular interactions.
Structure Activity Relationship Sar and Structural Determinants of Biological Interactions for 1 2,4 Dimethylphenoxy Propan 2 Amine
Correlation of Structural Features with Molecular Recognition Events
The molecular framework of 1-(2,4-dimethylphenoxy)propan-2-amine and its analogs can be conceptually divided into three key regions: the aromatic ring, the ether linkage, and the terminal amino group. Each of these components plays a defined role in the molecule's interaction with its binding site on the sodium channel.
The primary amine is essential for the compound's activity. At physiological pH, this group is protonated, and the resulting cation is believed to interact with negatively charged amino acid residues within the sodium channel pore. This electrostatic interaction is a critical anchoring point for the molecule.
The aromatic ring engages in hydrophobic and van der Waals interactions with complementary nonpolar regions of the receptor. The nature and position of substituents on this ring significantly modulate the binding affinity.
The ether oxygen and the propyl chain that connects the aromatic ring to the amine group provide the correct spatial arrangement for these key interactions to occur. The flexibility of this chain allows the molecule to adopt a favorable conformation within the binding pocket.
Impact of Aromatic Substitution Patterns on Binding Affinity and Selectivity
The substitution pattern on the phenoxy ring is a major determinant of the pharmacological activity of phenoxypropan-2-amine derivatives. For the closely related compound mexiletine (B70256), which features a 2,6-dimethyl substitution pattern, these ortho-methyl groups are significant. youtube.com They force the ether linkage into a non-coplanar orientation with the aromatic ring, which is thought to be important for optimal binding. nih.gov
In the case of this compound, the methyl groups are in the 2 and 4 positions. While the 2-methyl group contributes to the non-coplanar conformation, the 4-methyl group will influence the electronic properties and hydrophobic interactions within the binding site differently than a 2,6-disubstituted analog.
Studies on mexiletine analogs have shown that the introduction of hydroxyl groups on the aromatic ring, particularly in the para-position, can significantly decrease or abolish the sodium channel blocking activity. nih.gov This suggests that increased polarity in this region is detrimental to either the transport of the molecule to its binding site or the interaction with it. nih.gov Conversely, maintaining the lipophilic character of the aromatic ring is generally favorable for activity.
The following table summarizes the effects of different aromatic substitutions on the activity of mexiletine analogs, providing insight into the SAR of this compound.
| Compound/Analog | Aromatic Substitution | Observed Effect on Activity | Reference |
| Mexiletine | 2,6-dimethyl | Active sodium channel blocker | brainkart.com |
| This compound | 2,4-dimethyl | ||
| p-Hydroxy-mexiletine | 2,6-dimethyl, 4-hydroxy | Significantly reduced activity | nih.gov |
| m-Hydroxy-mexiletine | 2,6-dimethyl, 3-hydroxy | Reduced activity | nih.gov |
Significance of Chiral Center Stereochemistry in Molecular Interactions
The carbon atom to which the amine group is attached in this compound is a chiral center. Consequently, the compound exists as a pair of enantiomers, (R) and (S). The stereochemistry of this center has a profound impact on the molecule's interaction with its biological target, as biological macromolecules like ion channels are themselves chiral.
For mexiletine and its analogs, it is well-established that the biological activity is stereoselective, with the (R)-enantiomer generally being the more potent of the two. researchgate.net Studies on mexiletine have shown that the (R)-enantiomer exhibits a higher affinity for both cardiac and skeletal muscle sodium channels compared to the (S)-enantiomer. nih.govnih.gov This stereoselectivity is also observed in its metabolites. researchgate.net The difference in potency, often expressed as the eudismic ratio (the ratio of the activity of the more potent enantiomer to the less potent one), can be significant. For instance, in one study, the eudismic ratio for a mexiletine analog was found to be 6. nih.gov
The greater activity of the (R)-enantiomer implies that its three-dimensional arrangement allows for a more complementary fit into the binding site of the sodium channel. This could be due to a more favorable orientation of the key interacting groups—the protonated amine and the aromatic ring—leading to stronger binding interactions. The pharmacokinetics of the enantiomers can also differ, with studies on mexiletine showing a higher area under the plasma concentration-time curve (AUC) for the (S)-enantiomer, despite the (R)-enantiomer being more active. nih.gov
The table below illustrates the stereoselective effects of mexiletine enantiomers.
| Enantiomer | Relative Potency (Sodium Channel Blockade) | Reference |
| (R)-Mexiletine | More potent | nih.gov |
| (S)-Mexiletine | Less potent | nih.gov |
Role of the Phenoxy Group as a Key Pharmacophore Element
The phenoxy group is a crucial pharmacophoric element in this class of compounds. It acts as a rigid linker that correctly positions the aromatic ring relative to the flexible aminopropyl side chain. The ether oxygen atom is a key feature, influencing the molecule's conformational preferences and electronic properties.
The importance of the phenoxy moiety is highlighted by the fact that it is a common structural motif in a wide range of biologically active compounds. Its presence is considered critical for the high activity of many drugs. probiologists.com In the context of this compound, the phenoxy group serves to connect the hydrophobic aromatic region with the polar, protonated amine, a hallmark of many sodium channel blockers.
Molecular modeling studies of mexiletine binding to the sodium channel suggest that the aromatic ring of the phenoxy group binds in a hydrophobic pocket, while the aminopropyl side chain extends into the channel pore. nih.gov The ether linkage ensures the appropriate distance and orientation between these two key interacting moieties.
Analysis of Conformational Preferences on Molecular Function
The three-dimensional shape, or conformation, of this compound is not static but rather a dynamic equilibrium of different spatial arrangements. The molecule's conformational preferences have a direct impact on its ability to bind to its target receptor. The flexibility of the propylene (B89431) chain allows the molecule to adopt a specific conformation that is complementary to the binding site.
Crystallographic studies of mexiletine hydrochloride have revealed that the aliphatic chain predominantly adopts a gauche conformation. worktribe.com This conformation is likely to be the one that is recognized by the sodium channel. An anti-periplanar conformation is considered less stable. worktribe.com
The ability of the molecule to adopt this specific gauche conformation is crucial for its biological function. Any structural modification that hinders the adoption of this active conformation would be expected to reduce the molecule's potency. The conformational flexibility allows for an induced-fit mechanism, where the binding pocket of the receptor can subtly change its shape to accommodate the ligand, and the ligand, in turn, can adopt a low-energy conformation that maximizes its binding interactions.
Future Perspectives and Academic Research Applications
Potential as a Chemical Scaffold for Novel Molecular Probes
A chemical scaffold is a core structure of a molecule that can be systematically modified to create a library of related compounds. The 1-(2,4-Dimethylphenoxy)propan-2-amine molecule is an ideal candidate for such a scaffold due to its synthetic tractability and its foundation in the proven phenoxypropanamine class.
Bioactive small molecules are essential tools in chemical biology for perturbing and studying complex biological processes. nih.gov By using this compound as a base, chemists can synthesize a range of derivatives to serve as molecular probes. These probes can be designed to include functionalities like photo-affinity labels or bio-orthogonal handles, which allow for the identification of cellular binding partners and the elucidation of the molecule's mechanism of action. nih.gov
Research into analogs of the related compound mexiletine (B70256) has demonstrated that minor chemical changes to the phenoxypropanamine scaffold can lead to significant shifts in biological activity, yielding compounds with higher potency and greater selectivity. nih.govunifi.it For instance, modifying the substituents on the stereogenic carbon atom has been shown to be crucial for the activity of mexiletine-like sodium channel blockers. unifi.it This principle suggests that the 2,4-dimethyl arrangement of the target compound provides a distinct structural starting point that could be exploited to develop probes for investigating new biological pathways, potentially uncovering targets different from those affected by its 2,6-dimethyl isomer. nih.govunifi.it The development of such probes is a key step in advancing from a simple "hit" compound to a well-understood chemical tool for research. nih.gov
Advancements in Computational Drug Discovery Methodologies
Computer-Aided Drug Design (CADD) has become an indispensable part of the therapeutic development process, accelerating the identification and optimization of new drug candidates. nih.govpatsnap.com These computational methods are broadly categorized as structure-based and ligand-based approaches, both of which can be powerfully applied to the study of this compound and its potential derivatives. nih.govnih.gov
Key Computational Approaches:
Virtual Screening: This technique allows researchers to screen vast digital libraries of compounds to identify molecules that are predicted to bind to a specific biological target. patsnap.com Starting with the this compound scaffold, virtual libraries of derivatives can be generated and screened against known and novel targets to prioritize which compounds to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By synthesizing a small set of derivatives of this compound and measuring their activity, a QSAR model could be developed. This model would then allow researchers to predict the activity of new, not-yet-synthesized analogs, guiding the design of more potent and selective compounds. mdpi.com
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, offering insights into binding affinity and interaction patterns. patsnap.com Docking simulations could be used to compare how this compound and its isomer mexiletine fit into the binding site of the voltage-gated sodium channel, helping to explain differences in their activity based on the positioning of the methyl groups. This approach was instrumental in the reengineering of mexiletine to enhance its pharmacological properties. probiologists.comprobiologists.com
Target Fishing: For a compound with a known structure but unknown targets, computational methods can screen it against databases of biological targets to identify potential interactions. scielo.org.mx This "inverse" approach could uncover entirely new applications for the this compound scaffold.
The iterative process of using these computational tools to guide medicinal chemistry, as demonstrated in the development of mexiletine analogs, provides a clear roadmap for exploring the therapeutic potential of this compound. probiologists.comprobiologists.com
Contributions to Understanding Phenoxypropanamine Class Chemistry and Biology
The phenoxypropanamine class of compounds is well-known for its interaction with voltage-gated ion channels, with members exhibiting antiarrhythmic and anticonvulsive properties. nih.govgoogle.com Mexiletine, or 1-(2,6-dimethylphenoxy)propan-2-amine, is a cornerstone of this class, acting primarily as a voltage-gated sodium channel blocker. unifi.itnih.gov
The study of isomers is fundamental to medicinal chemistry for building a comprehensive understanding of structure-activity relationships (SAR). By systematically synthesizing and evaluating this compound and comparing its biological profile to that of its 2,6-dimethyl counterpart, researchers can address key scientific questions:
How does the relocation of a methyl group from the ortho (position 6) to the para (position 4) position impact the molecule's affinity and selectivity for different subtypes of sodium channels?
Does this structural change alter the compound's metabolic pathway and pharmacokinetic properties?
Can the 2,4-dimethyl substitution pattern lead to a different spectrum of biological activity or a more favorable side-effect profile?
Research has already established that the molecular region near the chiral carbon is a critical determinant of activity for mexiletine-like compounds. unifi.it A thorough investigation into the 2,4-dimethyl isomer would provide valuable data points, refining the understanding of the pharmacophore and contributing significantly to the collective knowledge of the chemistry and biology of the entire phenoxypropanamine class.
Exploration of Novel Molecular Targets Based on Structural Insights
While the primary molecular target for the phenoxypropanamine class is the voltage-gated sodium channel, the scaffold itself holds potential for interacting with other biological molecules. nih.gov Modern drug discovery often seeks to identify novel targets to address diseases in new ways or to develop compounds with dual activities. nih.govmdpi.com
The structural framework of this compound can serve as a launchpad for such explorations. For example, research on mexiletine analogs led to the development of compounds with high selectivity for the late sodium current (INa-L), a specific aspect of channel function implicated in certain heart conditions. probiologists.comprobiologists.com This demonstrates that even within a known target class, structural modifications can lead to refined and potentially more effective therapeutic agents.
Furthermore, the unique electronic and steric properties conferred by the 2,4-dimethyl substitution pattern might enable this compound or its derivatives to bind to entirely new and unexpected targets. Techniques like phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could reveal novel activities. nih.gov These activities could then be traced back to a specific molecular target. There is precedent for scaffolds being adapted to new therapeutic areas, such as the development of compounds targeting mitochondrial calcium regulation or mTOR signaling pathways for neurological and other disorders. nih.govnih.gov By applying these discovery approaches, the this compound scaffold could become the basis for first-in-class probes or therapeutics aimed at novel molecular targets. ox.ac.uk
Research Findings Summary
Table of Mentioned Compounds
Q & A
Q. What are the optimal synthesis routes for 1-(2,4-dimethylphenoxy)propan-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4-dimethylphenol and an epoxide or halogenated propan-2-amine derivative. For example, 2,4-dimethylphenol can react with epichlorohydrin under basic conditions to form an intermediate epoxide, which is subsequently treated with ammonia or amines to yield the target compound. Key variables include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purification via column chromatography or recrystallization improves purity. Evidence from similar phenoxy-amine syntheses suggests yields can range from 50–75% depending on stoichiometric ratios and reaction time optimization .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR): ¹H NMR spectra will show distinct signals for the methyl groups on the aromatic ring (δ ~2.2–2.4 ppm), the methine proton adjacent to the amine (δ ~3.1–3.3 ppm), and aromatic protons (δ ~6.5–7.0 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the oxygen atom (δ ~150–155 ppm). Infrared (IR) Spectroscopy: Stretching vibrations for the aromatic C–H (~3030 cm⁻¹), C–O–C (~1240 cm⁻¹), and N–H (~3350 cm⁻¹) bonds are critical for validation. Computational methods (DFT) can predict vibrational modes and electronic properties, which correlate with experimental data .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screening should focus on receptor-binding assays (e.g., α₁-adrenergic or serotonin receptors) due to structural similarities to mexiletine and other phenethylamine derivatives. Radioligand displacement assays using transfected HEK293 cells can quantify binding affinity (Ki). In vitro cytotoxicity studies (e.g., MTT assay on cardiomyocytes) assess therapeutic potential. Dose-response curves and selectivity profiling against related receptors (e.g., β-adrenergic) are critical to avoid off-target effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological and physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gap, dipole moment) and vibrational frequencies, which validate experimental IR/NMR data. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like α₁-adrenergic receptors. Parameters include grid box sizing around the receptor’s active site and Lamarckian genetic algorithms for conformational sampling. Bioavailability scores (e.g., Lipinski’s Rule of Five) and blood-brain barrier permeability can be estimated using QSAR models .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., divergent receptor affinities)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or stereochemical impurities. Enantiomeric purity must be verified via chiral HPLC or circular dichroism, as R/S configurations significantly impact binding. Reproducing assays under standardized protocols (e.g., uniform cell lines, buffer systems) minimizes variability. Meta-analyses of published data and molecular dynamics simulations can identify critical residues in receptor-ligand interactions that explain discrepancies .
Q. What strategies enhance the metabolic stability and bioavailability of this compound derivatives?
- Methodological Answer : Structural modifications include:
- Bioisosteric replacement : Substituting the methylphenoxy group with trifluoromethyl or methoxy groups to alter lipophilicity.
- Prodrug design : Introducing ester or amide prodrug moieties to improve solubility.
- Cyclization : Converting the amine to a pyrrolidine ring to reduce first-pass metabolism.
In vitro microsomal stability assays (e.g., liver microsomes) and pharmacokinetic studies in rodent models validate improvements .
Q. What are the implications of stereochemistry on the compound’s pharmacological profile?
- Methodological Answer : Enantiomers may exhibit divergent binding kinetics. For example, (R)-enantiomers of mexiletine analogs show higher α₁-adrenergic receptor antagonism. Kinetic resolution via Dynamic Kinetic Resolution (DKR) using lipases or transition-metal catalysts achieves enantiopure synthesis. Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers for individual bioactivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
